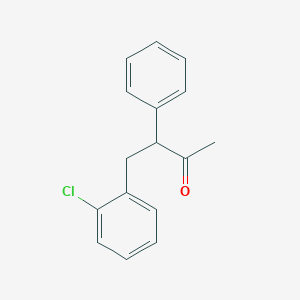

4-(2-Chlorophenyl)-3-phenylbutan-2-one

Description

4-(2-Chlorophenyl)-3-phenylbutan-2-one is a synthetic organic compound characterized by a ketone group at the second carbon of a butanone backbone, substituted with a 2-chlorophenyl group at position 4 and a phenyl group at position 2. This structure confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

4-(2-chlorophenyl)-3-phenylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO/c1-12(18)15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)17/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBUHTILKEWKIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505408 | |

| Record name | 4-(2-Chlorophenyl)-3-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54635-92-6 | |

| Record name | 4-(2-Chlorophenyl)-3-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-3-phenylbutan-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloroacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as solid bases or phase transfer catalysts can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-3-phenylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or alkanes using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Methoxy derivatives, cyano derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-3-phenylbutan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of polymers, dyes, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3-phenylbutan-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone)

Molecular Formula : C₁₀H₁₂O₂

Molecular Weight : 164.2 g/mol

Key Differences :

(S)-3-(1-Methylethyl) 4-(2-Chlorophenyl)-1,4-dihydro-1-ethyl-2-methylpyridine-3,5,6-tricarboxylate (W1807)

Molecular Formula : C₂₃H₂₅ClN₂O₆

Key Differences :

- Contains a pyridine ring instead of a butanone backbone.

- Features ester functional groups and a dihydropyridine system.

Diethyl 2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula : C₂₁H₂₆ClN₃O₅

Key Differences :

- Incorporates a 1,4-dihydropyridine core with aminoethoxy and ester groups.

- Used as a process-related impurity in pharmaceutical syntheses .

Physicochemical Properties

- Lipophilicity : The 2-chlorophenyl group in the target compound increases LogP compared to raspberry ketone, enhancing membrane permeability.

- Reactivity : The ketone group enables nucleophilic additions, while the absence of ester or pyridine groups distinguishes it from W1807 and dihydropyridine derivatives .

Biological Activity

4-(2-Chlorophenyl)-3-phenylbutan-2-one, also known by its CAS number 54635-92-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound consists of a phenyl group substituted with a chlorophenyl group and a ketone functional group. Its chemical formula is C16H15ClO, which indicates the presence of chlorine, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClO |

| Molecular Weight | 274.75 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on structurally related compounds demonstrated that they could inhibit the growth of various bacterial strains, suggesting potential applications in pharmaceuticals as antibacterial agents.

Anticancer Properties

Recent studies have explored the anticancer potential of ketone derivatives. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a notable case study, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 18.0 |

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have been documented to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis.

- Receptor Modulation : The compound may act on specific receptors involved in apoptosis and cell signaling pathways.

- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative stress within cells, contributing to its neuroprotective effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.